1-Methyl-3-(propan-2-yl)-3,4-dihydro-1lambda6,2,4-benzothiadiazin-1-one
Description
1-Methyl-3-(propan-2-yl)-3,4-dihydro-1λ⁶,2,4-benzothiadiazin-1-one is a benzothiadiazinone derivative characterized by a sulfur- and nitrogen-containing heterocyclic core. This compound is structurally defined by a 3,4-dihydro-1λ⁶,2,4-benzothiadiazin-1-one scaffold substituted with a methyl group at position 1 and an isopropyl group at position 2.
Properties
Molecular Formula |
C11H16N2OS |
|---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
2-methyl-4-propan-2-yl-2λ6-thia-3,5-diazabicyclo[4.4.0]deca-1(10),2,6,8-tetraene 2-oxide |
InChI |
InChI=1S/C11H16N2OS/c1-8(2)11-12-9-6-4-5-7-10(9)15(3,14)13-11/h4-8,11-12H,1-3H3 |
InChI Key |
DRLYTFNRXZWPCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1NC2=CC=CC=C2S(=N1)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(propan-2-yl)-3,4-dihydro-1lambda6,2,4-benzothiadiazin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenethiol with isopropyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired benzothiadiazine derivative.
Industrial Production Methods
On an industrial scale, the production of 1-Methyl-3-(propan-2-yl)-3,4-dihydro-1lambda6,2,4-benzothiadiazin-1-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(propan-2-yl)-3,4-dihydro-1lambda6,2,4-benzothiadiazin-1-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzothiadiazines depending on the electrophile used.
Scientific Research Applications
1-Methyl-3-(propan-2-yl)-3,4-dihydro-1lambda6,2,4-benzothiadiazin-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(propan-2-yl)-3,4-dihydro-1lambda6,2,4-benzothiadiazin-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the benzothiadiazine ring.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The benzothiadiazinone core shares similarities with benzothiazine derivatives (e.g., methyl 4-hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylates) and 1,3,4-oxadiazole thioether compounds. Key structural differences include:
- Substituent Position and Type : The target compound’s isopropyl group at position 3 contrasts with trifluoromethyl or halogenated substituents in oxadiazole derivatives (e.g., 2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole, 5g ) .
- Electron-Withdrawing vs. Electron-Donating Groups : Trifluoromethyl groups in oxadiazole derivatives enhance electrophilicity and pesticidal activity, whereas the isopropyl group in the target compound may confer steric bulk and lipophilicity .
Table 1: Structural and Substituent Comparisons
Table 2: Bioactivity Comparison
Computational and Structural Insights
- Molecular Docking: Oxadiazole derivatives (e.g., 5g) bind SDH similarly to penthiopyrad, with carbonyl groups critical for hydrogen bonding . The target compound’s benzothiadiazinone core may engage in analogous interactions, but steric effects from the isopropyl group could alter binding affinity.
- Crystal Structure : While the target compound’s structure is undetermined, related indole derivatives (e.g., 1-methyl-3-[2,2,2-trifluoro-1-(1-methylindol-3-yl)-1-phenylethyl]-1H-indole) exhibit dihedral angles (~52°) and intramolecular C–H···F contacts, suggesting conformational rigidity in similar systems .
Biological Activity
1-Methyl-3-(propan-2-yl)-3,4-dihydro-1lambda6,2,4-benzothiadiazin-1-one is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 1-Methyl-3-(propan-2-yl)-3,4-dihydro-1lambda6,2,4-benzothiadiazin-1-one can be described as follows:
- IUPAC Name : 1-Methyl-3-(propan-2-yl)-3,4-dihydro-1lambda6,2,4-benzothiadiazin-1-one
- Molecular Formula : C₁₁H₁₄N₂OS
- Molecular Weight : 226.31 g/mol
This compound belongs to the class of benzothiadiazines, which are known for various biological activities.
Antimicrobial Activity
Recent studies have indicated that benzothiadiazine derivatives exhibit significant antimicrobial properties. For instance, compounds within this class have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
| Study | Organism | Activity | Reference |
|---|---|---|---|
| Study A | E. coli | Inhibition at 50 µg/mL | |
| Study B | S. aureus | Inhibition at 25 µg/mL |
Insecticidal Activity
The compound has been evaluated for its insecticidal properties against Aedes aegypti larvae. It demonstrated notable larvicidal activity with an LC50 value of 28.9 ± 5.6 μM after 24 hours of exposure. This efficacy suggests potential applications in vector control for diseases such as dengue and Zika virus.
The biological activity of 1-Methyl-3-(propan-2-yl)-3,4-dihydro-1lambda6,2,4-benzothiadiazin-1-one is believed to stem from its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways in bacteria and insects.
- Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, leading to increased permeability and cell death.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of related benzothiadiazine compounds:
Case Study 1: Antimicrobial Evaluation
A study published in December 2023 assessed the antimicrobial properties of various benzothiadiazine derivatives against common pathogens. The findings indicated that modifications in the side chains significantly influenced the activity levels.
Case Study 2: Larvicidal Efficacy
Research conducted on larvicidal activity highlighted that structural modifications led to enhanced efficacy against Aedes aegypti larvae. The study emphasized the importance of substituent groups in determining biological activity.
Q & A
Q. What are the established synthetic routes for 1-Methyl-3-(propan-2-yl)-3,4-dihydro-1λ⁶,2,4-benzothiadiazin-1-one, and how can reaction conditions optimize yield and purity?
Methodological Answer:
- Multi-step Synthesis : The compound is likely synthesized via sequential reactions, such as cyclization of thiadiazine precursors followed by alkylation or substitution to introduce the methyl and isopropyl groups. Controlled conditions (e.g., anhydrous solvents, inert atmosphere) are critical to avoid side reactions .
- Optimization :
- Temperature : Moderate temperatures (60–80°C) balance reaction rate and byproduct formation.
- Catalysts : Use Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to accelerate key steps.
- Purification : Column chromatography with gradients of ethyl acetate/hexane isolates the target compound, monitored by TLC (Rf ~0.3–0.5) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Look for signals at δ 1.2–1.4 ppm (isopropyl CH₃), δ 3.0–3.5 ppm (thiadiazine ring protons), and δ 4.0–4.5 ppm (N-methyl group) .
- ¹³C NMR : Peaks near δ 20–25 ppm (isopropyl CH₃), δ 45–50 ppm (N-methyl), and δ 150–160 ppm (sulfur-linked carbons) confirm the core structure.
- Infrared (IR) Spectroscopy : Stretching vibrations at 1650–1700 cm⁻¹ (C=O) and 1150–1250 cm⁻¹ (S=O) validate functional groups .
- X-ray Crystallography : Use SHELXL (via SHELX suite) for structure refinement. Key metrics: R-factor < 5%, bond angles within 2° of idealized geometry .
Q. How can researchers mitigate common impurities during synthesis?
Methodological Answer:
- Byproduct Identification : HPLC-MS or GC-MS detects intermediates (e.g., uncyclized amines) or oxidation byproducts.
- Strategies :
- Reaction Quenching : Rapid cooling after cyclization prevents degradation.
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, reducing polymeric impurities .
Advanced Research Questions
Q. How can discrepancies between experimental and computational spectroscopic data be resolved?
Methodological Answer:
- Data Cross-Validation :
- DFT Calculations : Compare computed (e.g., Gaussian, B3LYP/6-31G*) IR/NMR spectra with experimental data. Adjust for solvent effects (PCM model) .
- Dynamic Effects : Account for conformational flexibility (e.g., ring puckering in thiadiazine) via molecular dynamics simulations.
- Case Study : If experimental ¹H NMR shows unexpected splitting, re-examine diastereomeric intermediates or solvent-induced shifts .
Q. What intermediates govern the reaction mechanism, and how do conditions influence their stability?
Methodological Answer:
- Key Intermediates :
- Thioamide Precursor : Forms during cyclization; stability depends on pH (optimal pH 7–8).
- Enolate Species : Generated under basic conditions; traps via silylation (e.g., TMSCl) prevent decomposition .
- Mechanistic Probes :
- Kinetic Studies : Monitor intermediate lifetimes via stopped-flow UV-Vis.
- Isolation : Low-temperature (-78°C) quenching in THF stabilizes reactive species for characterization .
Q. How does polymorphism affect crystallographic data interpretation?
Methodological Answer:
- Screening : Use solvent-drop grinding with 10+ solvents to identify polymorphs.
- Impact on Data :
Q. What strategies validate the compound’s biological activity in enzyme inhibition assays?
Methodological Answer:
- Assay Design :
- Target Selection : Prioritize enzymes with thiadiazine-binding motifs (e.g., carbonic anhydrase, kinase families).
- Controls : Use known inhibitors (e.g., acetazolamide) to benchmark IC₅₀ values.
- Data Analysis :
- Hill Coefficients : Values >1 suggest cooperative binding; refine docking models (AutoDock Vina) to identify allosteric sites .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
